4-Acetylamino-2-(diethylamino)anisole

Beschreibung

BenchChem offers high-quality 4-Acetylamino-2-(diethylamino)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylamino-2-(diethylamino)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

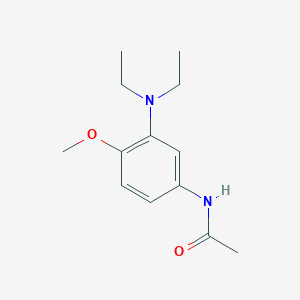

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(14-10(3)16)7-8-13(12)17-4/h7-9H,5-6H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJCIVXKBILNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066491 | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19433-93-3 | |

| Record name | N-[3-(Diethylamino)-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3)

This technical guide provides a comprehensive overview of 4-Acetylamino-2-(diethylamino)anisole, also known as N-[3-(diethylamino)-4-methoxyphenyl]acetamide, a substituted aromatic acetamide with potential applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its properties, synthesis, and analytical characterization.

Compound Identification and Overview

4-Acetylamino-2-(diethylamino)anisole is an organic compound characterized by a central anisole ring substituted with an acetylamino group and a diethylamino group. Its chemical structure lends it to a variety of potential applications, particularly as an intermediate in the synthesis of more complex molecules such as dyes and pharmaceutical compounds.[1][2] The presence of both electron-donating (diethylamino and methoxy) and amide functional groups makes it a versatile building block in organic chemistry.

Key Identifiers:

-

Chemical Name: 4-Acetylamino-2-(diethylamino)anisole[3]

-

Synonyms: N-[3-(diethylamino)-4-methoxyphenyl]acetamide, 3'-(Diethylamino)-4'-methoxyacetanilide, 3-N,N-Diethylamino-4-methoxyacetanilide[3][4]

-

Molecular Weight: 236.31 g/mol [4]

Physicochemical Properties

The physicochemical properties of 4-Acetylamino-2-(diethylamino)anisole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | Colorless liquid or crystalline solid | [5] |

| Melting Point | 93-97 °C | [3] |

| Boiling Point | 389.5 °C at 760 mmHg | [3] |

| Density | 1.086 g/cm³ | [3] |

| Flash Point | 189.3 °C | [3] |

| Refractive Index | 1.564 | [3] |

| Vapor Pressure | 2.85E-06 mmHg at 25°C | [3] |

| LogP | 2.57280 | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-Acetylamino-2-(diethylamino)anisole typically involves the selective acetylation of the corresponding diamine precursor. A plausible and efficient synthetic route starts from 2,4-dinitroanisole, which is first reduced to 2,4-diaminoanisole. The subsequent challenge lies in the selective acetylation of the amino group at the 4-position over the one at the 2-position, which is sterically hindered by the adjacent methoxy group and more deactivated. Following acetylation, the amino group at the 2-position can be diethylaminayted. A more direct approach, if the precursor is available, is the acetylation of 3-diethylamino-4-methoxyaniline.

Below is a representative workflow for the synthesis of 4-Acetylamino-2-(diethylamino)anisole:

Caption: Synthesis workflow for 4-Acetylamino-2-(diethylamino)anisole.

Experimental Protocol: Acetylation of 3-Amino-4-methoxy-N,N-diethylaniline

This protocol outlines the acetylation of the precursor 3-amino-4-methoxy-N,N-diethylaniline. The key to a successful and high-yield synthesis is the careful control of the reaction temperature to prevent side reactions, such as di-acetylation, if starting from a diamine.[6]

Materials:

-

3-Amino-4-methoxy-N,N-diethylaniline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 3-amino-4-methoxy-N,N-diethylaniline in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add 1.1 equivalents of pyridine to the solution. Slowly add 1.1 equivalents of acetic anhydride dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 4-Acetylamino-2-(diethylamino)anisole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Acetylamino-2-(diethylamino)anisole would be expected to show characteristic absorption bands for its functional groups.[7]

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the methyl and ethyl groups.

-

C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ characteristic of the carbonyl group of the amide.

-

N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.

-

C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

-

C-O Stretch: Anisole C-O stretching bands are typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While detailed experimental NMR data is not widely published, a predicted ¹³C NMR spectrum is available.[3] The expected chemical shifts in ¹H and ¹³C NMR would be consistent with the proposed structure.

-

¹H NMR: Signals for the aromatic protons, the methoxy group protons, the N-H proton of the amide, the acetyl group protons, and the methylene and methyl protons of the diethylamino group would be expected in their characteristic regions.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, the acetyl methyl carbon, and the carbons of the diethylamino group would be present.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would be influenced by the functional groups present.[8][9]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the diethylamino group is a common fragmentation pathway for amines.[8]

-

McLafferty Rearrangement: Amides can undergo McLafferty rearrangement.[8]

-

Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO) is also possible.

Applications and Potential Utility

While specific, large-scale industrial applications of 4-Acetylamino-2-(diethylamino)anisole are not extensively documented, its structure suggests significant potential as a chemical intermediate.

-

Dye Synthesis: Substituted anilines and acetanilides are common precursors in the synthesis of azo dyes and other colorants.[1] The chromophoric and auxochromic groups present in this molecule make it a candidate for the development of novel dyes.

-

Pharmaceutical Intermediates: The acetamide and substituted aniline moieties are found in numerous pharmaceutically active compounds.[2] This compound could serve as a building block for the synthesis of new drug candidates.

-

Organic Synthesis: As a multifunctional molecule, it can be used in a variety of organic transformations to introduce the substituted anisole scaffold into larger, more complex molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[10][11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Minimize dust generation and accumulation.[10] Avoid contact with skin, eyes, and clothing.[3][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[11][12] If inhaled, move to fresh air.[12] If ingested, seek immediate medical attention.[12]

Conclusion

4-Acetylamino-2-(diethylamino)anisole is a valuable chemical intermediate with a range of potential applications stemming from its unique substitution pattern. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route and protocol, and its analytical characterization. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into its reactivity and applications is warranted to fully explore its potential in organic synthesis, materials science, and drug discovery.

References

- Fisher Scientific. (2013, April 5).

- Sigma-Aldrich. (2024, September 6).

- Guidechem. (n.d.). 4-Acetylamino-2-(diethylamino)anisole 19433-93-3.

- Thermo Fisher Scientific. (2014, December 1).

- Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)

- An eco-friendly and highly efficient route for N-acylation under c

- ResearchGate. (n.d.).

- PubChem. (n.d.). Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)-.

- Echemi. (n.d.). N-(3-Amino-4-methoxyphenyl)acetamide.

- ResearchGate. (2015, July 8). How can I prepare 3-amino-4-methoxy acetanilide?

- Chemistry LibreTexts. (2023, August 29).

- COLORCOM LTD. (n.d.). 4-Acetylamino-2-(diethylamino)anisole, CasNo.19433-93-3.

- Organic Syntheses. (n.d.). Procedure.

- Mass Spectrometry: Fragment

- AWS. (n.d.).

- Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.

- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II)

- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- ResearchGate. (2025, August 7). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Interpret

- Indonesian Journal of Science & Technology. (2019, April 1).

- SpectraBase. (n.d.). (3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)- - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemBK. (2024, April 9). N-[3-(diethylamino)-4-methoxyphenyl]acetamide.

- MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.

- MDPI. (n.d.). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core.

- Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.

- CABI Digital Library. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.

- Journal of Chemical Technology and Metallurgy. (2021, July 15). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS.

- RJPN. (2020, August 31).

- Sinowin Chemical. (n.d.).

- ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.

- ResearchGate. (2025, August 9). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline.

- ResearchGate. (n.d.). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes.

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. sinochlorine.com [sinochlorine.com]

- 3. aksci.com [aksci.com]

- 4. Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID 88058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. datasheets.scbt.com [datasheets.scbt.com]

4-Acetylamino-2-(diethylamino)anisole molecular structure and weight

An In-Depth Technical Guide to 4-Acetylamino-2-(diethylamino)anisole: Molecular Characteristics and Physicochemical Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Acetylamino-2-(diethylamino)anisole, a substituted anisole derivative. The document details its molecular structure, physicochemical properties, and key identifiers, synthesizing available data into a practical resource for laboratory and development settings. The structure and content have been specifically designed to deliver essential information with clarity and scientific rigor, moving beyond a standard template to address the specific attributes of this compound.

Molecular Identity and Structure

Core Chemical Identifiers

The unique identification of a chemical compound is fundamental for research, procurement, and regulatory compliance. 4-Acetylamino-2-(diethylamino)anisole is cataloged under several names and identifiers, which are summarized below for clarity.

| Identifier | Value | Source |

| Chemical Name | 4-Acetylamino-2-(diethylamino)anisole | [1][2][3] |

| CAS Number | 19433-93-3 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2][3] |

| Synonyms | 2-methoxy-5-acetamido-N,N-diethylaniline; 3-(N,N-Diethyl)amino-4-methoxy acetanilide | [2] |

Structural Analysis

The molecular architecture of 4-Acetylamino-2-(diethylamino)anisole is built upon a central anisole (methoxybenzene) core. The substituents are arranged as follows:

-

Anisole Backbone : A benzene ring with a methoxy group (-OCH₃) defines the base structure. By convention, the carbon atom attached to the methoxy group is designated as position 1.

-

Diethylamino Group : A diethylamino substituent [-N(CH₂CH₃)₂] is located at position 2 of the aromatic ring.

-

Acetylamino Group : An acetylamino (or acetamido) group [-NHC(O)CH₃] is positioned at the para-position relative to the methoxy group, which is position 4.

This specific arrangement of electron-donating groups (methoxy and diethylamino) and an electron-withdrawing group (acetylamino) influences the molecule's electronic properties, reactivity, and potential applications in chemical synthesis.

Structural Visualization

To provide a clear representation of the molecular connectivity, the following diagram illustrates the structure of 4-Acetylamino-2-(diethylamino)anisole.

Caption: 2D molecular structure of 4-Acetylamino-2-(diethylamino)anisole.

Physicochemical Data

The physical properties of a compound are critical for predicting its behavior in various experimental conditions, including solubility, reaction kinetics, and purification methods.

Molecular Weight

The molecular weight of 4-Acetylamino-2-(diethylamino)anisole has been calculated based on its molecular formula, C₁₃H₂₀N₂O₂.

Tabulated Physical Properties

The following table summarizes key experimentally determined or predicted physical properties of the compound. These values are essential for planning laboratory work, such as selecting appropriate solvents or determining reaction temperatures.

| Property | Value | Unit | Source |

| Melting Point | 93 - 97 | °C | [1][2] |

| Boiling Point | 389.5 (at 760 mmHg) | °C | [2] |

| Density | 1.086 | g/cm³ | [2] |

| Flash Point | 189.3 | °C | [2] |

| Vapor Pressure | 2.85 x 10⁻⁶ (at 25°C) | mmHg | [2] |

| Refractive Index | 1.564 | - | [2] |

| LogP | 2.57280 | - | [2] |

These properties indicate that 4-Acetylamino-2-(diethylamino)anisole is a solid at standard room temperature with a relatively high boiling point and low volatility.

Synthesis and Handling Considerations

Synthesis Pathways

While specific, peer-reviewed synthesis protocols for 4-Acetylamino-2-(diethylamino)anisole were not detailed in the initial search, its structure suggests a logical synthetic route. A plausible approach would involve the selective functionalization of an anisole derivative. For instance, processes for the synthesis of the related compound 2-amino-4-acetamino anisole often involve the acylation of a diaminoanisole precursor.[4] One patented method describes the acylation of 2,4-diaminoanisole with acetic anhydride in methanol to yield the target compound.[4] Another approach involves a multi-step process starting from p-nitroanisole, which is reduced, acetylated, nitrated, and then reduced again.[5]

Synthesizing the diethylamino-substituted target compound would likely require an additional alkylation step, potentially using a reagent like diethyl sulfate on an amino group, a transformation documented for related structures.[2] The causality behind these steps is rooted in fundamental organic chemistry principles: protecting or directing groups are often used to achieve selective substitution on an aromatic ring, followed by functional group interconversions.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3) was not available in the consulted resources. Therefore, this compound should be handled with the standard care afforded to all novel or uncharacterized laboratory chemicals. The following precautions are recommended based on the handling of structurally related aromatic amines and anisole derivatives:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

For general guidance, the safety protocols for anisole itself call for keeping it away from ignition sources and using it in well-ventilated areas.[6]

Conclusion

4-Acetylamino-2-(diethylamino)anisole is a well-defined chemical entity with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol .[1][3] Its key physical characteristics, including a melting point of 93-97 °C, indicate it is a solid under ambient conditions.[1][2] While detailed reactivity and toxicological data are sparse, its structure provides a basis for predicting its chemical behavior and for establishing prudent laboratory handling procedures. This guide consolidates the foundational data required for its use in research and development, providing a solid starting point for further investigation.

References

- Synthesis process of 2-amino-4-acetamino anisole.

- Synthesis method of 2-amino-4-acetamino anisole.

Sources

- 1. 4-Acetylamino-2-(diethylamino)anisole | 19433-93-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 5. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

solubility of 4-Acetylamino-2-(diethylamino)anisole in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Acetylamino-2-(diethylamino)anisole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetylamino-2-(diethylamino)anisole, a compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this guide focuses on predicting solubility based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility is provided to empower researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this compound.

Introduction to 4-Acetylamino-2-(diethylamino)anisole

4-Acetylamino-2-(diethylamino)anisole, systematically named N-[3-(diethylamino)-4-methoxyphenyl]acetamide and identified by CAS Number 19433-93-3, is a complex organic molecule featuring multiple functional groups that dictate its chemical behavior. Understanding its solubility in various organic solvents is a critical first step in many applications, including reaction chemistry, purification, formulation development, and analytical method development. Solubility fundamentally influences a compound's bioavailability and efficacy, making its characterization a cornerstone of preclinical research.[1][2]

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them.[3] The structure of 4-Acetylamino-2-(diethylamino)anisole provides key insights into its expected solubility profile.

| Property | Value | Source |

| Chemical Name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | PubChem |

| CAS Number | 19433-93-3 | Guidechem[4] |

| Molecular Formula | C13H20N2O2 | Guidechem[4] |

| Molecular Weight | 236.31 g/mol | PubChem[5] |

| Melting Point | 93-97 °C | Guidechem[4] |

| LogP (Octanol-Water Partition Coefficient) | 2.57280 | Guidechem[4] |

Molecular Structure Analysis:

-

Polar Features: The molecule possesses a methoxy group (-OCH3), an acetylamino (amide) group (-NHCOCH3), and a tertiary amine (diethylamino group, -N(CH2CH3)2). These groups, particularly the amide, can participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the oxygen and nitrogen atoms as hydrogen bond acceptors.

-

Nonpolar Features: The benzene ring and the ethyl groups on the tertiary amine contribute to the molecule's nonpolar character.

-

LogP Value: The LogP of ~2.57 indicates a moderate level of lipophilicity, suggesting that the compound will have a preference for organic phases over aqueous phases, but is not extremely nonpolar.[6]

Predicted Solubility Profile:

Based on the principle of "like dissolves like," we can predict the solubility of 4-Acetylamino-2-(diethylamino)anisole in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and alkyl chains will interact favorably with these solvents, but the polar functional groups will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with the various functional groups of the molecule. |

Experimental Determination of Thermodynamic Solubility

To obtain precise quantitative data, an experimental determination of solubility is essential. The following "shake-flask" method is a robust and widely accepted technique for determining thermodynamic (or equilibrium) solubility.[3] This method ensures that the system has reached a true equilibrium state, providing the most accurate measure of a compound's solubility in a given solvent at a specific temperature.

Experimental Workflow Diagram:

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Acetylamino-2-(diethylamino)anisole to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of 4-Acetylamino-2-(diethylamino)anisole of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Reporting

The experimentally determined solubility should be reported in standard units such as mg/mL, g/L, or mol/L. It is also crucial to report the temperature at which the measurement was conducted, as solubility is temperature-dependent. For most substances, solubility increases with temperature.[3]

Conclusion

References

-

Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

-

National Center for Biotechnology Information. Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based and Topological Models. [Link]

-

ResearchGate. (PDF) Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based and Topological Models. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility Of Drugs. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

PubChem. Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectral Analysis of 4-Acetylamino-2-(diethylamino)anisole

This guide provides an in-depth technical overview of the spectral characterization of 4-Acetylamino-2-(diethylamino)anisole, a substituted acetanilide derivative of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring their identity, purity, and stability. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that form the bedrock of its analytical profile. This document is intended for professionals in the pharmaceutical and chemical sciences, offering both practical methodologies and detailed spectral interpretation.

Molecular Structure and Spectroscopic Overview

4-Acetylamino-2-(diethylamino)anisole, also known as N-(4-methoxy-3-(diethylamino)phenyl)acetamide, possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Molecular Formula: C₁₃H₂₀N₂O₂[1]

Molecular Weight: 236.31 g/mol [1]

Structure:

Caption: Molecular structure of 4-Acetylamino-2-(diethylamino)anisole.

The following sections will detail the expected spectral data from NMR, IR, and MS analyses, along with the methodologies for their acquisition and the rationale behind the spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR spectroscopy.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-25 mg of 4-Acetylamino-2-(diethylamino)anisole and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest.[2] If any solid particles are present, the solution should be filtered to prevent broadening of the spectral lines.[3] The final solution is then transferred to a 5 mm NMR tube.

-

Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is then instructed to "lock" onto the deuterium signal of the solvent, which ensures the stability of the magnetic field during the experiment.[4]

-

Shimming: The magnetic field is "shimmed," a process that adjusts the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.[4]

-

Acquisition: For a ¹H spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For a ¹³C spectrum, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Acetylamino-2-(diethylamino)anisole in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Singlet (broad) | 1H | NH -C=O |

| ~ 7.0 - 7.4 | Multiplet | 3H | Ar-H |

| ~ 3.8 | Singlet | 3H | O-CH ₃ |

| ~ 3.3 | Quartet | 4H | N-(CH ₂)₂ |

| ~ 2.1 | Singlet | 3H | C(=O)-CH ₃ |

| ~ 1.1 | Triplet | 6H | N-(CH₂-CH ₃)₂ |

Interpretation:

-

Aromatic Protons (δ 7.0 - 7.4): The three protons on the aromatic ring will appear as a complex multiplet due to their differing electronic environments and coupling to each other.

-

Amide Proton (δ 7.5 - 8.0): The N-H proton of the amide group is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. A similar feature is observed in the spectrum of the related compound, phenacetin.[6]

-

Methoxy Protons (δ ~3.8): The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

-

Diethylamino Protons (δ ~3.3 and ~1.1): The diethylamino group will give rise to a quartet for the methylene (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the adjacent methylene protons.

-

Acetyl Protons (δ ~2.1): The three protons of the acetyl methyl group will be a sharp singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 10 distinct signals, as some carbons in the diethylamino group are equivalent.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (amide) |

| ~ 145 - 155 | Ar-C -O and Ar-C -N |

| ~ 110 - 130 | Ar-C H and Ar-C -NH |

| ~ 56 | O-C H₃ |

| ~ 45 | N-(C H₂)₂ |

| ~ 24 | C(=O)-C H₃ |

| ~ 13 | N-(CH₂-C H₃)₂ |

Interpretation:

-

Carbonyl Carbon (δ ~168): The amide carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons (δ 110 - 155): The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the oxygen and nitrogen atoms will be the most downfield in this region.

-

Aliphatic Carbons (δ 13 - 56): The methoxy carbon will appear around 56 ppm. The methylene and methyl carbons of the diethylamino group will be in the upfield region, as will the acetyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Experimental Protocol for IR Spectroscopy

For a solid sample like 4-Acetylamino-2-(diethylamino)anisole, the thin solid film or KBr pellet method is typically employed.

Workflow for Solid-State IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Detailed Steps:

-

Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[7] A drop of this solution is then placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, the sample can be finely ground with potassium bromide (KBr) and pressed into a transparent pellet.[8][9]

-

Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer is typically run first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 4-Acetylamino-2-(diethylamino)anisole would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 2970-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~ 1660 | C=O stretch (Amide I) | Amide |

| ~ 1600, 1580, 1500 | C=C stretch | Aromatic Ring |

| ~ 1540 | N-H bend (Amide II) | Amide |

| ~ 1250 | C-O stretch | Aryl Ether |

| ~ 1200 | C-N stretch | Aryl Amine |

Interpretation:

-

N-H Stretch (~3300 cm⁻¹): A prominent peak in this region is indicative of the N-H bond in the secondary amide.

-

C-H Stretches (3100-2850 cm⁻¹): The region just above 3000 cm⁻¹ will show absorptions from the aromatic C-H bonds, while the region just below 3000 cm⁻¹ will contain the stretching vibrations of the aliphatic C-H bonds of the methyl and methylene groups.

-

Amide I Band (~1660 cm⁻¹): This strong absorption is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the amide group.[10]

-

Aromatic C=C Stretches (~1600-1500 cm⁻¹): Multiple sharp bands in this region are characteristic of the vibrations of the benzene ring.

-

Amide II Band (~1540 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations.

-

C-O and C-N Stretches (~1250 and ~1200 cm⁻¹): The stretching vibrations for the aryl ether and aryl amine C-N bonds will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

-

Gas Chromatography: A small volume of the solution is injected into the GC, where the compound is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's volatility and affinity for the column's stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Impact (EI) ionization, the molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This ion and its fragments are then accelerated and separated by a mass analyzer according to their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The NIST Mass Spectrometry Data Center provides GC-MS data for N-(3-(diethylamino)-4-methoxyphenyl)acetamide.

Key Spectral Data:

-

Molecular Ion (M⁺•): A peak at m/z 236 corresponds to the molecular weight of the compound (236.31 g/mol ). The presence of this peak confirms the molecular formula.

-

Major Fragments: The spectrum shows significant fragment ions at m/z 221 and m/z 176 .

Interpretation of Fragmentation:

The fragmentation pattern provides valuable structural information. The high-energy EI process causes the molecular ion to break apart in predictable ways.

-

Loss of a Methyl Group (m/z 221): The peak at m/z 221 likely results from the loss of a methyl radical (•CH₃) from the molecular ion (236 - 15 = 221). This is a common fragmentation pathway for molecules containing methyl groups.

-

Formation of the m/z 176 Fragment: The fragment at m/z 176 is likely formed through a more complex rearrangement. One plausible pathway involves the cleavage of the bond between the carbonyl group and the aromatic ring, followed by the loss of an acetyl radical (•COCH₃), and subsequent rearrangement.

Conclusion

The comprehensive spectral analysis of 4-Acetylamino-2-(diethylamino)anisole through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. While experimental NMR and detailed IR spectra are not widely published, predictive analysis based on established spectroscopic principles and data from analogous compounds allows for a confident assignment of its key spectral features. The experimental GC-MS data further corroborates the molecular weight and provides insight into its fragmentation behavior. The methodologies outlined in this guide represent standard, field-proven protocols for the acquisition of high-quality spectral data, essential for the rigorous characterization of compounds in a research and development setting.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)-. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. 4-Acetylamino-2-(diethylamino)anisole | 19433-93-3 [chemicalbook.com]

- 2. Acetamide, N-phenyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

The Synthetic Potential of 4-Acetylamino-2-(diethylamino)anisole: An Analysis of a Niche Chemical Intermediate

For Immediate Release

This technical overview addresses the chemical entity 4-Acetylamino-2-(diethylamino)anisole, exploring its structural features and potential, yet currently undocumented, applications within the field of organic synthesis. This document is intended for researchers, chemists, and professionals in drug development who are interested in novel building blocks and synthetic intermediates.

Introduction to 4-Acetylamino-2-(diethylamino)anisole

4-Acetylamino-2-(diethylamino)anisole, with the molecular formula C13H20N2O2, is a substituted anisole derivative.[1][2] Its structure is characterized by a central benzene ring substituted with a methoxy group (anisole), an acetylamino group, and a diethylamino group. The melting point of this compound is reported to be in the range of 93-97 °C.[1] While commercially available from various suppliers, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of published research detailing its specific applications in organic synthesis.[1][2]

Structural Features and Predicted Reactivity

The reactivity of 4-Acetylamino-2-(diethylamino)anisole can be inferred from the electronic properties of its constituent functional groups. The methoxy (-OCH3), acetylamino (-NHCOCH3), and diethylamino (-N(CH2CH3)2) groups are all electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution (EAS) reactions.

The diethylamino and methoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions relative to themselves. The acetylamino group is also an ortho, para-director, although its activating effect is moderated by the electron-withdrawing character of the adjacent carbonyl group. The interplay of these directing effects would likely lead to complex regiochemical outcomes in EAS reactions.

Potential, Though Undocumented, Synthetic Applications

While specific examples are not found in the current literature, the structural motifs present in 4-Acetylamino-2-(diethylamino)anisole suggest its potential utility in several areas of organic synthesis:

-

As a Building Block for Heterocyclic Chemistry: The presence of two nitrogen atoms and an activated aromatic ring could make this compound a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

-

In the Synthesis of Dyes and Pigments: Anisole derivatives with amino functionalities are often used as intermediates in the dye industry. The specific combination of substituents in this molecule could potentially be exploited to create novel chromophores.

-

As a Scaffold in Medicinal Chemistry: The substituted aniline core is a common feature in many biologically active molecules. This compound could serve as a starting material for the synthesis of new pharmaceutical candidates, although no such applications are currently documented.

Comparison with Structurally Related Compounds

The scientific literature does contain information on compounds with similar, but not identical, structures. For instance, "4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole" and "4-Acetylamino-2-(diallylamino)anisole" are documented and available commercially.[3][4][5][6][7][8] The presence of the bis(2-hydroxyethyl)amino or diallylamino groups in place of the diethylamino group would confer different reactivity and physical properties, potentially leading to distinct applications, for example, in polymer chemistry or as ligands for metal catalysis. However, direct extrapolation of the utility of these related compounds to 4-Acetylamino-2-(diethylamino)anisole is not scientifically rigorous without experimental validation.

Conclusion: A Call for Exploratory Research

4-Acetylamino-2-(diethylamino)anisole represents a chemical entity with potential for applications in organic synthesis that remains largely unexplored. Its electron-rich aromatic system and multiple functional groups suggest that it could serve as a versatile intermediate. However, the current lack of published data on its reactivity and synthetic utility highlights a gap in the chemical literature. Further exploratory research is warranted to elucidate the potential of this compound and expand the toolbox of synthetic chemists. At present, any consideration of its use in a synthetic context would be based on theoretical predictions rather than established experimental precedent.

References

[9] Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. MDPI. [1] 4-Acetylamino-2-(diethylamino)anisole | 19433-93-3. ChemicalBook. [3] Newblue-chem-4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole,24530-67-4. lookchem.com. [4] 4-Acetylamino-2-(Bis(2-Hydroxyethyl)Amino)Anisole. CymitQuimica. [5] 4-Acetylamino-2-(diallylamino)anisole | C15H20N2O2 | CID 4388603. PubChem. [6] 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole | CAS 24530-67-4 | SCBT. Santa Cruz Biotechnology. [7] 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole 97 24530-67-4. Sigma-Aldrich. 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole 97%. Sigma-Aldrich. [2] 4-Acetylamino-2-(diethylamino)anisole | 19433-93-3. Sigma-Aldrich. [10] Application of 4-(Diethylamino)but-2-enal in Medicinal Chemistry: An Overview. Benchchem. [11] Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. PMC - NIH. [8] CAS 24530-67-4 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole. Alfa Chemistry. [12] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [13] Reactions of 4-(Diethylamino)selenet-2(2H)-imine with Nucleophiles – Synthesis of 2-Methylen-3-oxobutane Selenoamides. Bentham Science Publisher. [14] 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [15] 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [16] Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [17] Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. PubMed Central. [18] Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube.

Sources

- 1. 4-Acetylamino-2-(diethylamino)anisole | 19433-93-3 [chemicalbook.com]

- 2. 4-Acetylamino-2-(diethylamino)anisole | 19433-93-3 [sigmaaldrich.com]

- 3. Newblue-chem-4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole,24530-67-4, CasNo.24530-67-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. 4-Acetylamino-2-(Bis(2-Hydroxyethyl)Amino)Anisole [cymitquimica.com]

- 5. 4-Acetylamino-2-(diallylamino)anisole | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole 97 24530-67-4 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

The Strategic Role of 4-Acetylamino-2-(diethylamino)anisole in Advanced Dye Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 4-Acetylamino-2-(diethylamino)anisole, a key intermediate in the synthesis of high-performance disperse dyes. We will delve into its chemical characteristics, a plausible and robust synthetic pathway, and its critical function as a coupling component in the generation of azo dyes for modern textile applications. This document is structured to provide not only procedural knowledge but also the underlying chemical principles that govern its utility.

Introduction: The Unseen Workhorse of Vibrant Colors

In the vast landscape of synthetic colorants, the brilliance and durability of many modern dyes are owed to meticulously designed intermediate molecules. 4-Acetylamino-2-(diethylamino)anisole, with its carefully positioned functional groups, is a prime example of such a crucial building block. Its structure is engineered to facilitate the creation of chromophores that exhibit desirable properties for dyeing hydrophobic fibers like polyester. The presence of the acetylamino group, the diethylamino substituent, and the methoxy group on the anisole backbone all play a pivotal role in the final color, fastness, and application properties of the dyes derived from it. This guide will illuminate the path from this intermediate to the final vibrant dye, providing a comprehensive overview for researchers in the field.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the physical and chemical properties of 4-Acetylamino-2-(diethylamino)anisole is fundamental to its effective application in dye synthesis. These properties dictate its solubility, reactivity, and storage conditions.

| Property | Value | Reference |

| Chemical Name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

| CAS Number | 19433-93-3 | |

| Molecular Formula | C₁₃H₂₀N₂O₂ | |

| Molecular Weight | 236.31 g/mol | |

| Appearance | Colorless to light brown crystalline solid | Inferred from similar compounds |

| Melting Point | 93-97 °C | |

| Solubility | Soluble in alcohols, acetone, and other organic solvents; sparingly soluble in water. | Inferred from structure |

Synthesis of 4-Acetylamino-2-(diethylamino)anisole: A Proposed Pathway

Step 1: Reductive Amination of a Nitro Precursor

The initial step would likely involve the catalytic hydrogenation of a suitable dinitro or nitro-amino precursor to yield 4-amino-2-(diethylamino)anisole. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Reaction Scheme:

Figure 1: Proposed catalytic hydrogenation to form the diamine intermediate.

Step 2: Selective Acetylation

The subsequent step involves the selective acetylation of the primary amino group at the 4-position. This is a critical transformation as the acetyl group serves to modulate the electronic properties of the final dye molecule and can improve its stability. The selectivity is achieved by controlling the reaction conditions, such as temperature and the molar ratio of the acetylating agent.[1]

Reaction Scheme:

Figure 2: Proposed selective acetylation to yield the final intermediate.

The Core Function: A Coupling Component in Azo Dye Synthesis

The primary role of 4-Acetylamino-2-(diethylamino)anisole in dye manufacturing is to act as a coupling component . In the synthesis of azo dyes, a diazonium salt (the diazo component) is reacted with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction known as azo coupling .[4]

The electron-donating nature of the diethylamino and methoxy groups on the anisole ring of 4-Acetylamino-2-(diethylamino)anisole makes it a highly activated substrate for this reaction. The coupling typically occurs at the position para to the strongly activating diethylamino group.

The Azo Coupling Reaction: A Step-by-Step Protocol (Illustrative Example)

The following protocol outlines the general procedure for the synthesis of a disperse azo dye. While this example uses a generic diazotized aromatic amine, it illustrates the conditions under which 4-Acetylamino-2-(diethylamino)anisole would be employed as the coupling component.

Workflow of Azo Dye Synthesis:

Figure 3: General workflow for the synthesis of an azo disperse dye.

Detailed Protocol:

Part A: Diazotization of an Aromatic Amine

-

In a beaker, dissolve the chosen aromatic amine (e.g., 2-chloro-4-nitroaniline, 10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) with gentle heating if necessary.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve 4-Acetylamino-2-(diethylamino)anisole (10 mmol) in a suitable solvent such as glacial acetic acid (50 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours. A colored precipitate of the azo dye will form.

Part C: Work-up and Purification

-

Collect the precipitated dye by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the crude dye in a vacuum oven at 60-70 °C.

-

For higher purity, the dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Properties and Applications of the Resulting Dyes

Azo dyes derived from 4-Acetylamino-2-(diethylamino)anisole are expected to be disperse dyes, which are non-ionic and have low water solubility. This makes them particularly suitable for dyeing hydrophobic synthetic fibers like polyester, cellulose acetate, and nylon.[5]

Expected Properties:

-

Color: The specific color of the dye will depend on the diazo component used. The auxochromic groups (diethylamino and methoxy) on the coupling component generally lead to a bathochromic (deepening of color) shift, often resulting in shades of red, blue, or violet.

-

Fastness: The acetylamino group can contribute to improved lightfastness and sublimation fastness, which are critical properties for textile dyes.

-

Application: These dyes are typically applied to textiles from an aqueous dispersion at high temperatures and pressures.

Conclusion

4-Acetylamino-2-(diethylamino)anisole is a strategically designed molecule that serves as a highly effective coupling component in the synthesis of azo disperse dyes. Its synthesis, though not widely detailed in public literature, can be reliably inferred from established chemical principles and analogous transformations. The functional groups on this intermediate are tailored to produce dyes with desirable shades and fastness properties for synthetic fibers. This guide provides a foundational understanding of its synthesis and application, offering a valuable resource for researchers and professionals in the field of dye chemistry and material science.

References

- CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.

- CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.

- CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.

-

PubChem Compound Summary for CID 88058, N-[3-(diethylamino)-4-methoxyphenyl]acetamide. National Center for Biotechnology Information. [Link]

-

Azo coupling. Wikipedia. [Link]

-

Patel, D. G., et al. "FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES." Trade Science Inc. [Link]

Sources

- 1. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 2. CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole - Google Patents [patents.google.com]

- 3. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

discovery and history of 4-Acetylamino-2-(diethylamino)anisole

An In-depth Technical Guide to 4-Acetylamino-2-(diethylamino)anisole: From Synthesis to Application as a Core Dye Intermediate

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Acetylamino-2-(diethylamino)anisole (CAS No. 19433-93-3), a specialized aromatic amine derivative. While the specific historical genesis of this compound is not extensively documented in publicly accessible literature, its primary utility has been identified as a critical intermediate in the synthesis of complex azo dyes. This document delineates its physicochemical properties, proposes a logical and detailed synthetic protocol based on established organic chemistry principles, and contextualizes its application within the broader field of dye chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, emphasizing the causality behind its synthesis and its functional role in industrial applications.

Introduction and Core Properties

4-Acetylamino-2-(diethylamino)anisole, systematically named N-[3-(diethylamino)-4-methoxyphenyl]acetamide, is a polysubstituted aniline derivative. Its molecular structure, featuring an acetamido group, a diethylamino group, and a methoxy group on a benzene ring, makes it a valuable precursor for the synthesis of chromophores, particularly in the production of disperse dyes. The strategic placement of these functional groups allows for further chemical modifications, such as diazotization and coupling, which are fundamental processes in azo dye formation.

The compound's physical and chemical properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 19433-93-3 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Melting Point | 93-97 °C | [1][3] |

| Boiling Point | 389.5 °C at 760 mmHg | [2] |

| Density | 1.086 g/cm³ | [2] |

| IUPAC Name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | [4] |

| Synonyms | 2-methoxy-5-acetylamino-N,N-diethylaniline; 3'-(Diethylamino)-4'-methoxyacetanilide | [2][4] |

| Solubility | Soluble in ethanol and acetone; slightly soluble in water. | [2] |

Historical Context and Industrial Application

The general workflow for its application in dye synthesis is depicted below. The process leverages the primary amine that can be revealed after the hydrolysis of the acetamido group, or by utilizing the activated positions on the aromatic ring for electrophilic substitution.

Caption: Workflow of Intermediate Synthesis and Application in Azo Dye Production.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthetic route to 4-Acetylamino-2-(diethylamino)anisole can be logically constructed from commercially available starting materials, such as 4-methoxy-2-nitroaniline. The proposed pathway involves a sequence of standard organic transformations: reductive alkylation to introduce the diethylamino group, followed by reduction of the nitro group, and subsequent acetylation. This multi-step process is designed for efficiency and control over the final product's purity.

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of 4-Acetylamino-2-(diethylamino)anisole.

Detailed Experimental Protocol

Objective: To synthesize N-[3-(diethylamino)-4-methoxyphenyl]acetamide from 4-methoxy-2-nitroaniline.

Materials:

-

4-methoxy-2-nitroaniline

-

Acetaldehyde

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Acetic anhydride

-

Sodium bicarbonate

-

Ethyl acetate

-

Ethanol

-

Anhydrous sodium sulfate

Protocol:

Step 1: Synthesis of N,N-diethyl-4-methoxy-2-nitroaniline (Reductive Amination)

-

In a high-pressure reaction vessel, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in ethanol.

-

Add acetaldehyde (2.5 equivalents) to the solution.

-

Carefully add 10% Pd/C catalyst (approximately 1-2% by weight of the starting aniline).

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi.

-

Heat the mixture to 50-60°C and stir vigorously for 12-18 hours, monitoring hydrogen uptake.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude N,N-diethyl-4-methoxy-2-nitroaniline.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. Using acetaldehyde in the presence of a hydrogenation catalyst allows for the direct diethylation of the primary amine in a single step.

Step 2: Synthesis of N¹,N¹-diethyl-4-methoxybenzene-1,2-diamine (Nitro Group Reduction)

-

Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Add iron powder (5 equivalents) and a 1:1 mixture of ethanol and water.

-

Heat the slurry to reflux and add a few drops of concentrated HCl to activate the iron.

-

Dissolve the crude product from Step 1 in ethanol and add it dropwise to the refluxing iron slurry over 1 hour.

-

Maintain reflux for an additional 2-4 hours until the starting nitro compound is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the mixture through celite to remove iron salts.

-

Extract the aqueous filtrate with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine.

Causality: Reduction of the nitro group is a critical step. The use of iron in acidic media is a classic, cost-effective, and reliable method for this transformation, offering high yields. The resulting diamine is a key precursor for the final acetylation step.

Step 3: Synthesis of 4-Acetylamino-2-(diethylamino)anisole (Selective Acetylation)

-

Dissolve the crude diamine from Step 2 in glacial acetic acid or a suitable inert solvent like dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Add acetic anhydride (1.05 equivalents) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction for the formation of the mono-acetylated product by TLC. The steric hindrance from the adjacent diethylamino group and the lower nucleophilicity of the aniline nitrogen attached to the diethyl groups favor selective acetylation at the less hindered amino group.

-

Quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain the final product as a solid.

Causality: Selective N-acetylation is crucial. The primary amino group is significantly more nucleophilic and less sterically hindered than the tertiary diethylamino-substituted nitrogen, allowing for a high degree of selectivity with a slight excess of acetic anhydride under controlled temperature.

Conclusion and Future Outlook

4-Acetylamino-2-(diethylamino)anisole is a compound whose primary value lies in its role as a specialized intermediate in the chemical industry, particularly for the synthesis of azo dyes. While its own discovery is not a landmark event in chemical history, its synthesis and application are rooted in fundamental and robust organic chemistry principles. The proposed synthetic pathway offers a logical and scalable method for its production, highlighting the interplay of functional group transformations to achieve a target molecule with specific properties for subsequent reactions. Future research on this and similar molecules will likely continue to focus on the development of novel chromophores with enhanced properties, such as improved lightfastness, thermal stability, and specific color characteristics for advanced material and textile applications.

References

-

N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide. Chemsrc. Available at: [Link]

-

Acetamide,N-[3-(diethylamino)-4-methoxyphenyl]-;19433-93-3. Axsyn. Available at: [Link]

-

Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Semantic Scholar. Available at: [Link]

-

Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID 88058. PubChem. Available at: [Link]

-

N-[3-(diethylamino)-4-methoxyphenyl]acetamide - ChemBK. ChemBK. Available at: [Link]

-

Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID 88058. PubChem. Available at: [Link]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Acetamide,N-[3-(diethylamino)-4-methoxyphenyl]-;19433-93-3 [axsyn.com]

- 4. Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID 88058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:56548-64-2 | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | Chemsrc [chemsrc.com]

4-Acetylamino-2-(diethylamino)anisole health and safety datasheet

An In-Depth Technical Guide to the Health and Safety Profile of 4-Acetylamino-2-(diethylamino)anisole

Chemical Identity and Physical Properties

4-Acetylamino-2-(diethylamino)anisole is a substituted aromatic amine. Its structure combines an anisole (methoxybenzene) core with an acetamide and a diethylamine group. This unique combination of functional groups dictates its chemical reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 19433-93-3 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | N/A |

| Molecular Weight | 236.31 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 93-97 °C | N/A |

| Boiling Point | 389.5 °C at 760 mmHg | N/A |

| Flash Point | 189.3 °C | N/A |

Hazard Identification and Toxicological Profile

The primary health concerns associated with this compound are inferred from its core chemical structures: an aromatic amine and a substituted acetanilide. Aromatic amines, as a class, are known for their potential to cause significant health effects, including carcinogenicity and liver damage, often following metabolic activation in the body.[3][4]

Inferred GHS Classification

Based on the Safety Data Sheet for the structurally similar compound N-(4-(diethylamino)phenyl)acetamide[5], and the known hazards of its parent structures, the following GHS classification should be assumed as a conservative starting point:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

Structural Alerts for Chronic Toxicity: The presence of the aromatic amine moiety is a well-established structural alert for potential carcinogenicity and mutagenicity.[6][7] These compounds can be metabolized into reactive intermediates that form adducts with DNA, leading to genetic damage.[4] Chronic exposure to related compounds has been linked to an increased risk of cancer.[8]

Principal Health Effects

-

Eye Contact: Expected to cause serious irritation, redness, and pain.[5]

-